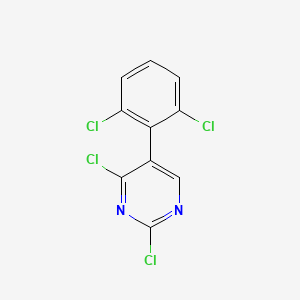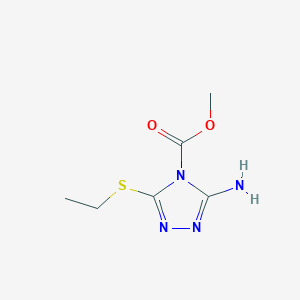
2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 2 and 4 on the pyrimidine ring and a 2,6-dichlorophenyl group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine typically involves the coupling of 2,4-dichloropyrimidine with 2,6-dichlorophenylboronic acid using Suzuki-Miyaura cross-coupling reactions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can further enhance the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of drugs targeting various diseases, such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its derivatives are employed in the production of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the 2,6-dichlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of the 2,6-dichlorophenyl group.
Uniqueness: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C10H4Cl4N2 |
|---|---|
Poids moléculaire |
294.0 g/mol |
Nom IUPAC |
2,4-dichloro-5-(2,6-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-2-1-3-7(12)8(6)5-4-15-10(14)16-9(5)13/h1-4H |
Clé InChI |
LEGFLCZFPJMAFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=CN=C(N=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)




